Cyclobuxine D

説明

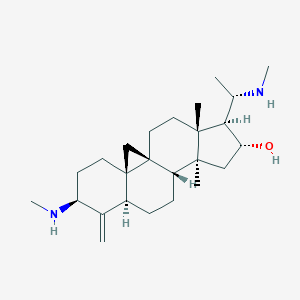

Cyclobuxine D is a steroid alkaloid.

作用機序

Target of Action

Cyclobuxine D primarily targets the muscarinic acetylcholine receptor (mAChR) . It also targets the reverse transcriptase enzyme , thereby having an inhibitory effect on HIV by seemingly delaying the decrease in CD4 cell counts .

Mode of Action

This compound interacts with its targets to induce significant physiological changes. It has a bradycardic effect on the rat heart, meaning it can slow down the heart rate . Furthermore, it exhibits an inhibitory action on acetylcholine and Ba++ induced contraction of the longitudinal muscle isolated from the rabbit jejunum .

Biochemical Pathways

cholinergic signaling pathways . Its inhibitory effect on reverse transcriptase enzyme indicates its potential role in HIV replication pathways .

Pharmacokinetics

It’s known that the compound is derived from the cholesterol skeleton , suggesting that it may share some metabolic pathways with steroidal compounds.

Result of Action

The molecular and cellular effects of this compound’s action include a decrease in heart rate and an inhibition of muscle contraction . It also has an inhibitory effect on HIV by seemingly delaying the decrease in CD4 cell counts .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the plant from which this compound is extracted, Buxus microphylla, grows in various regions, suggesting that geographical and climatic conditions could impact the compound’s properties . .

生化学分析

Biochemical Properties

Cyclobuxine D interacts with various biomolecules, contributing to its biochemical properties. It has been shown to inhibit the release of ATP metabolites and prevent the release of creatine phosphokinase induced by ischemia . This suggests that this compound may interact with enzymes involved in ATP metabolism and creatine phosphokinase.

Cellular Effects

This compound has a biphasic effect on the stability of nucleic acids. At low concentrations, it stabilizes the original conformation of DNA and other nucleic acids . This suggests that this compound may influence cell function by interacting with nucleic acids and potentially affecting gene expression and cellular metabolism.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. As a steroidal alkaloid, it contains a cyclopropane ring containing a 9β,19-cyclopregnane cyclic structure . This structure allows it to bind to other biomolecules, potentially leading to enzyme inhibition or activation and changes in gene expression.

Temporal Effects in Laboratory Settings

It is known that it has a protective effect on myocardial cells against ischemia and reperfusion in an isolated rat heart model . This suggests that this compound may have long-term effects on cellular function.

Dosage Effects in Animal Models

It is known that ingestion of this compound has several adverse effects on animals

Metabolic Pathways

It is known that this compound is derived from the cholesterol skeleton , suggesting that it may be involved in cholesterol metabolism

生物活性

Cyclobuxine D is a steroidal alkaloid primarily derived from the Buxus species, particularly Buxus microphylla. This compound has garnered attention due to its diverse biological activities, including anti-inflammatory, anti-HIV, and neuroprotective effects. The molecular structure of this compound features a complex polycyclic framework, which contributes to its pharmacological properties.

Chemical Structure and Properties

This compound is characterized by its unique 9β,19-cyclopregnane structure, which includes a cyclopropane ring and specific substitution patterns at C-4 and C-14. This structure is crucial for its interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C₂₃H₃₁N |

| Molecular Weight | 329.51 g/mol |

| Melting Point | 150-155 °C |

| Solubility | Soluble in ethanol |

Anti-inflammatory Effects

Research indicates that this compound exhibits significant anti-inflammatory properties. In vitro and in vivo studies have shown that it reduces prostaglandin production and leukocyte migration, which are critical processes in inflammation. The mechanism involves the inhibition of arachidonic acid pathways, thereby decreasing inflammatory responses.

- Case Study : Lee et al. (2020) demonstrated that this compound reduced inflammatory markers in a rat model of induced inflammation, showcasing its potential as a therapeutic agent in inflammatory diseases .

Antiviral Activity

This compound has been identified as having anti-HIV activity. It acts by inhibiting the reverse transcriptase enzyme, which is essential for the HIV replication cycle. This effect helps in delaying the decrease of CD4 cell counts in infected individuals.

- Research Findings : A study highlighted that this compound, as part of an herbal extract from Buxus sempervirens, showed promising results in reducing viral load and improving immune function in HIV-positive patients .

Neuroprotective Effects

The compound has been investigated for its neuroprotective properties, particularly concerning Alzheimer's disease. This compound inhibits acetylcholinesterase (AChE), an enzyme that breaks down acetylcholine, thereby increasing its levels in the brain. This mechanism supports cognitive function and may provide therapeutic benefits in neurodegenerative disorders.

- Clinical Evidence : In experimental models of Alzheimer's disease, this compound demonstrated improvements in memory and cognitive function through AChE inhibition .

Cardioprotective Effects

Recent studies have also explored the cardioprotective effects of this compound against ischemia-reperfusion injury. It has been shown to protect myocardial cells by preventing ATP depletion and reducing the release of creatine phosphokinase during ischemic events.

- Experimental Study : An isolated rat heart model indicated that this compound significantly reduced myocardial injury caused by ischemia, supporting its potential use in cardiac therapies .

This compound's biological activities are attributed to its ability to interact with various molecular targets:

- Nucleic Acids : It exhibits a biphasic effect on nucleic acid stability, stabilizing DNA at low concentrations while destabilizing it at higher concentrations. This interaction may influence gene expression and cellular responses.

- Inflammatory Pathways : By modulating arachidonic acid metabolism, this compound reduces the synthesis of pro-inflammatory mediators .

科学的研究の応用

Antiviral Properties

Cyclobuxine D has been investigated for its antiviral effects, particularly against HIV. Research indicates that it may inhibit the reverse transcriptase enzyme, which is crucial for HIV replication. A notable study reported that administration of an extract containing this compound led to a delay in the progression of HIV in patients, as evidenced by the stabilization of CD4 cell counts over time.

Case Study: HIV Treatment

- Study Design: Patients received 990 mg of Buxus extract daily.

- Findings: Delay in disease progression and improvement in general health without severe side effects were observed .

Cardioprotective Effects

Recent studies have highlighted the cardioprotective properties of this compound. In isolated rat heart models, it demonstrated a protective effect against ischemia and reperfusion injury, which are critical conditions leading to myocardial infarction.

Data Table: Cardioprotective Effects of this compound

| Parameter | Control Group | This compound Group |

|---|---|---|

| Creatine Phosphokinase Release | High | Significantly Lower |

| ATP Metabolite Release | High | Significantly Lower |

| Myocardial Injury Score | High | Significantly Lower |

Neuroprotective Effects

This compound's inhibition of acetylcholinesterase suggests potential applications in neuroprotection, particularly concerning neurodegenerative diseases like Alzheimer's. By increasing acetylcholine levels, it may enhance cognitive function and alleviate symptoms associated with cognitive decline.

Research Insights:

- This compound has shown promise in reducing acetylcholinesterase activity in vitro, which could translate to therapeutic benefits in Alzheimer's disease .

Anti-inflammatory Activity

Studies have indicated that this compound possesses anti-inflammatory properties by reducing prostaglandin production and leukocyte migration. This effect was observed both in vitro and in vivo, suggesting its potential as a therapeutic agent for inflammatory conditions.

Case Study: Inflammatory Response

- Experimental Setup: Assessment of leukocyte migration in inflammatory exudates.

- Results: Dose-dependent reduction in leukocyte migration was noted, correlating with decreased inflammation markers .

Effects on Tumor Necrosis Factor

This compound has been studied for its role in modulating tumor necrosis factor (TNF) levels. Given TNF's involvement in various inflammatory and autoimmune diseases, this compound's ability to influence TNF pathways presents a potential avenue for therapeutic intervention.

Summary of Findings:

特性

IUPAC Name |

(1S,3R,6S,8R,11S,12S,14R,15S,16R)-12,16-dimethyl-6-(methylamino)-15-[(1S)-1-(methylamino)ethyl]-7-methylidenepentacyclo[9.7.0.01,3.03,8.012,16]octadecan-14-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H42N2O/c1-15-17-7-8-20-23(4)13-19(28)21(16(2)26-5)22(23,3)11-12-25(20)14-24(17,25)10-9-18(15)27-6/h16-21,26-28H,1,7-14H2,2-6H3/t16-,17-,18-,19+,20-,21-,22+,23-,24+,25-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSNZFQANPMIOIU-WZBMPAQFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1C(CC2(C1(CCC34C2CCC5C3(C4)CCC(C5=C)NC)C)C)O)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]([C@H]1[C@@H](C[C@@]2([C@@]1(CC[C@]34[C@H]2CC[C@@H]5[C@]3(C4)CC[C@@H](C5=C)NC)C)C)O)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H42N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101046371 | |

| Record name | Cyclobuxine D | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101046371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

386.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2241-90-9 | |

| Record name | (3β,5α,16α,20S)-14-Methyl-3,20-bis(methylamino)-4-methylene-9,19-cyclopregnan-16-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2241-90-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclobuxine D | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002241909 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclobuxine D | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=91720 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cyclobuxine D | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101046371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CYCLOBUXINE D | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RP83EW60V2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。